2,3-Dimethyl-2-butanol

描述

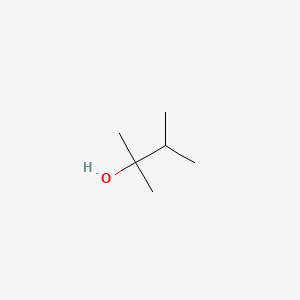

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKECULIHBUCAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208126 | |

| Record name | 2,3-Dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-60-5 | |

| Record name | 2,3-Dimethyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thexyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE5U7S6W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Molecular Blueprint of a Tertiary Alcohol

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Dimethyl-2-butanol

This compound, also known under the trade name thexyl alcohol, is a tertiary hexyl alcohol with the chemical formula C₆H₁₄O.[1][2][3][4] Its structure, featuring a hydroxyl group attached to a highly substituted carbon atom, imparts specific chemical properties that make it a valuable component in various chemical syntheses. As with any chemical entity in research and development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed "blueprint" of the molecule's atomic arrangement and connectivity.

This guide serves as a technical resource for researchers and scientists, offering a deep dive into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound. By understanding the causality behind the spectral features, professionals can confidently identify and characterize this compound, ensuring the integrity of their experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the distinct chemical environments within this compound.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal provide a wealth of information. The structure of this compound suggests four unique proton environments, which is confirmed by its spectrum.

Experimental Protocol: Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak.[5]

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Place the tube in the NMR spectrometer to acquire the spectrum.

-

(Optional) D₂O Shake: To confirm the hydroxyl proton signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[6]

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to its four types of non-equivalent protons.

-

-OH Proton (Hₐ): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature but is often found around 1.6 ppm. This broadness is due to rapid chemical exchange with other protons or trace amounts of water. The D₂O shake is the definitive method for confirming this assignment.[6]

-

-CH₃ Protons at C2 (Hₑ): The six protons of the two methyl groups attached to the carbinol carbon (the carbon bearing the -OH group) are chemically equivalent. They appear as a sharp singlet around 1.2 ppm. They are singlets because their adjacent carbon has no protons, precluding spin-spin coupling.

-

-CH Proton at C3 (Hₔ): The single methine proton is coupled to the six protons of the adjacent methyl groups. According to the n+1 rule, this signal is split into a septet and appears further downfield, around 1.7 ppm, due to the influence of the neighboring hydroxyl group.

-

-CH₃ Protons at C3 (Hₖ): The six protons of the two methyl groups on the isopropyl moiety are equivalent. They are coupled to the single methine proton, resulting in a doublet signal around 0.9 ppm.

¹H NMR Data Summary

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hₐ (-OH) | ~1.6 | Broad Singlet | 1H |

| Hₑ (2 x -CH₃) | ~1.2 | Singlet | 6H |

| Hₔ (-CH) | ~1.7 | Septet | 1H |

| Hₖ (2 x -CH₃) | ~0.9 | Doublet | 6H |

Visualization: Proton Environments in this compound

Caption: Labeled proton environments in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Due to the molecule's symmetry, the six carbon atoms of this compound give rise to only four distinct signals in the ¹³C NMR spectrum.

Data Interpretation and Analysis

-

Carbinol Carbon (C2): The carbon atom bonded to the electronegative oxygen atom is significantly deshielded and appears furthest downfield, typically around 73 ppm.

-

Methyl Carbons at C2: The two equivalent methyl carbons attached to C2 appear at approximately 26 ppm.

-

Methine Carbon (C3): The methine carbon of the isopropyl group is found at about 35 ppm.

-

Methyl Carbons at C3: The two equivalent methyl carbons of the isopropyl group are the most shielded, appearing furthest upfield at around 17 ppm.

¹³C NMR Data Summary

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (-C-OH) | ~73 |

| C1, C1' (2 x -CH₃ on C2) | ~26 |

| C3 (-CH) | ~35 |

| C4, C4' (2 x -CH₃ on C3) | ~17 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an alcohol, the most telling absorptions are the O-H and C-O stretching vibrations.

Experimental Protocol: Neat Sample Analysis

-

Prepare Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Apply Sample: Place a single drop of liquid this compound onto one salt plate.

-

Assemble: Place the second salt plate on top, gently pressing to create a thin liquid film between the plates.

-

Acquire Spectrum: Place the assembled plates in the spectrometer's sample holder and run the analysis.

Data Interpretation and Analysis

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H Stretch: A very strong and broad absorption band appears in the region of 3600-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[6][7]

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹) correspond to the stretching vibrations of the C-H bonds in the methyl and methine groups.

-

C-O Stretch: A strong absorption in the 1210-1100 cm⁻¹ range is indicative of the C-O single bond stretch. The position of this peak is diagnostic for the type of alcohol; for tertiary alcohols like this compound, it typically appears in this higher wavenumber region compared to primary or secondary alcohols.[7]

IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad, strong) | Alcohol (-OH) | O-H Stretch |

| ~2970 (strong) | Alkane (-C-H) | C-H Stretch |

| ~1150 (strong) | Tertiary Alcohol | C-O Stretch |

Visualization: Key Vibrational Modes

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ether).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the sample from the solvent and any impurities.

-

Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI).

-

Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Analysis

The molecular weight of this compound is 102.17 g/mol .[1][2][3][4] The mass spectrum reveals key fragments that are characteristic of this structure.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 102 may be weak or absent, which is common for tertiary alcohols due to the instability of the parent ion.

-

Alpha-Cleavage: The most favorable fragmentation pathway for alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom.

-

Loss of Isopropyl Radical: Cleavage of the C2-C3 bond results in the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43. This leads to the formation of a very stable, resonance-stabilized oxonium ion at m/z 59 . This is typically the base peak (the most abundant ion) in the spectrum.[1]

-

Loss of Methyl Radical: Less favorable alpha-cleavage involves the loss of a methyl radical (•CH₃), with a mass of 15. This results in a fragment at m/z = 102 - 15 = 87 .[1]

-

-

Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can produce a peak at m/z = 102 - 18 = 84 .

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Significance |

| 102 | [C₆H₁₄O]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Alpha-cleavage |

| 59 | [M - C₃H₇]⁺ | Alpha-cleavage, Base Peak |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Visualization: Primary Fragmentation Pathways

Caption: Major EI fragmentation pathways of this compound.

Conclusion: A Cohesive Spectroscopic Identity

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its identification. The ¹H and ¹³C NMR spectra precisely map the four unique proton and carbon environments. The IR spectrum confirms the presence of the defining hydroxyl functional group and specifies its tertiary nature through the C-O stretch position. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage, leading to the base peak at m/z 59. Together, these techniques provide an unambiguous and robust spectroscopic signature, indispensable for any researcher or professional working with this compound.

References

- 1. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 3. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 4. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 5. This compound(594-60-5) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2-butanol via Grignard Reaction

This guide provides a comprehensive overview and detailed protocol for the synthesis of the tertiary alcohol, 2,3-dimethyl-2-butanol, utilizing the robust and versatile Grignard reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not only a step-by-step methodology but also the underlying scientific principles that govern this classic carbon-carbon bond-forming reaction.

Executive Summary

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with exceptional efficiency.[1][2] This guide details the synthesis of this compound through the nucleophilic addition of an isopropyl Grignard reagent to acetone. The reaction is a quintessential example of the addition of an organomagnesium halide to a ketone to yield a tertiary alcohol.[3][4][5] We will delve into the mechanistic intricacies, provide a meticulously detailed experimental protocol, address critical safety considerations, and outline purification and characterization techniques. The causality behind each experimental choice is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Theoretical Framework: The Grignard Reaction

Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1]

The Grignard Reagent: A Potent Nucleophile

The Grignard reagent, in this case, isopropylmagnesium bromide ((CH₃)₂CHMgBr), is characterized by a highly polarized carbon-magnesium bond. Due to the significant difference in electronegativity between carbon and magnesium, the carbon atom attached to magnesium acts as a potent nucleophile, bearing a partial negative charge.[1] This "carbanion-like" character is the driving force behind its reactivity.

Reaction Mechanism

The synthesis of this compound proceeds in two primary stages:

-

Formation of the Grignard Reagent: Isopropyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form isopropylmagnesium bromide.[6]

-

Nucleophilic Addition to a Ketone: The prepared Grignard reagent is then introduced to acetone. The nucleophilic isopropyl group attacks the electrophilic carbonyl carbon of the acetone. This addition proceeds through a six-membered ring transition state.[1] The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Acidic Work-up: The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl or H₂SO₄) in a step known as the "work-up."[2][7] This protonates the alkoxide, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[7]

Reaction Scheme:

-

Step 1: Grignard Reagent Formation (CH₃)₂CHBr + Mg → (CH₃)₂CHMgBr

-

Step 2: Nucleophilic Addition and Work-up (CH₃)₂CHMgBr + (CH₃)₂CO → [(CH₃)₂CHC(CH₃)₂O]⁻[MgBr]⁺ [(CH₃)₂CHC(CH₃)₂O]⁻[MgBr]⁺ + H₃O⁺ → (CH₃)₂CHC(CH₃)₂OH + MgBr₂ + H₂O

Visualizing the Process

Reaction Mechanism Diagram

Caption: Mechanism of this compound Synthesis.

Experimental Workflow

Caption: Experimental Workflow for Grignard Synthesis.

Detailed Experimental Protocol

Safety First: The Grignard reaction is highly exothermic and involves flammable solvents and water-sensitive reagents.[8][9][10] All procedures must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn.[8][9] An ice bath should always be readily available to control the reaction temperature.[11]

Reagents and Materials

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Purity/Notes |

| Magnesium Turnings | 2.67 g | 24.31 | 0.11 | |

| Isopropyl Bromide | 13.53 g (9.95 mL) | 122.99 | 0.11 | |

| Anhydrous Diethyl Ether | 100 mL | 74.12 | - | Reagent Grade |

| Acetone | 5.81 g (7.35 mL) | 58.08 | 0.10 | Anhydrous |

| 6M Hydrochloric Acid | 50 mL | - | - | |

| Saturated NaCl (Brine) | 20 mL | - | - | |

| Anhydrous Sodium Sulfate | As needed | 142.04 | - | |

| Iodine Crystal | 1 small crystal | 253.81 | - | Catalyst |

Step-by-Step Procedure

Part A: Preparation of Isopropylmagnesium Bromide

-

Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reagent.[11][12] This is best achieved by oven-drying the glassware overnight and assembling it while still warm, allowing it to cool under a dry, inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is the standard setup.[8]

-

Initiation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. The iodine acts as an activator by etching the surface of the magnesium, exposing a fresh, reactive surface.[2][7]

-

Reagent Addition: Add 20 mL of anhydrous diethyl ether to the dropping funnel containing the isopropyl bromide. Add a small portion (around 10%) of the isopropyl bromide solution to the magnesium turnings.

-

Reaction Initiation: The reaction should begin shortly, evidenced by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[12] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.[13] Once initiated, the reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.[7][11]

-

Completion of Grignard Formation: Add the remaining isopropyl bromide solution dropwise at a rate that sustains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted.

Part B: Reaction with Acetone and Work-up

-

Preparation of Acetone Solution: In a separate dry flask, prepare a solution of acetone in 30 mL of anhydrous diethyl ether.

-

Addition of Acetone: Cool the Grignard reagent solution in an ice bath. Slowly add the acetone solution dropwise from the dropping funnel. This step is highly exothermic; a slow addition rate is crucial to prevent the reaction from becoming uncontrollable.[7][9] A thick, white precipitate of the magnesium alkoxide will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes.

-

Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add 50 mL of 6M HCl dropwise to quench the reaction and dissolve the magnesium salts.[7] Vigorous gas evolution (hydrogen) may occur if any unreacted magnesium remains. Two distinct layers should form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether. Combine all the organic layers.

-

Washing: Wash the combined organic layers with 20 mL of saturated sodium chloride solution (brine) to remove the majority of dissolved water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

Part C: Purification and Characterization

-

Solvent Removal: Decant the dried ether solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Distillation: Purify the crude product by simple distillation. Collect the fraction boiling between 130-132 °C.

-

Characterization: The identity and purity of the this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Product Characterization

| Property | Value |

| IUPAC Name | This compound[14][15] |

| Synonyms | Isopropyldimethylcarbinol, Thexyl alcohol[14][15][16] |

| Molecular Formula | C₆H₁₄O[14][15][16] |

| Molar Mass | 102.17 g/mol [14][15] |

| Appearance | Colorless liquid |

| Boiling Point | 131-132 °C |

| ¹H NMR | Spectral data can be found on chemical databases like ChemicalBook.[17][18] |

| IR Spectrum | A broad peak around 3200-3600 cm⁻¹ (O-H stretch) is characteristic.[16] |

Troubleshooting and Side Reactions

-

Failure to Initiate: This is often due to wet glassware or reagents, or unreactive magnesium. Ensure rigorous drying procedures and consider activating the magnesium with a small amount of iodine or by crushing the turnings.[11][12][19]

-

Low Yield: Can be caused by premature quenching of the Grignard reagent by moisture or acidic protons. The formation of biphenyl from a coupling reaction between the Grignard reagent and unreacted alkyl halide can also reduce the yield.[19]

-

Enolate Formation: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after work-up.[5]

-

Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, leading to the reduction of the ketone to a secondary alcohol.[5]

Conclusion

The Grignard synthesis of this compound from isopropyl bromide and acetone is a robust and illustrative example of tertiary alcohol formation. By understanding the underlying mechanistic principles and adhering to stringent anhydrous and safety protocols, researchers can reliably execute this synthesis. This guide provides the necessary theoretical and practical framework for the successful preparation, purification, and characterization of the target molecule, empowering scientists in their synthetic endeavors.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. Page loading... [guidechem.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. dchas.org [dchas.org]

- 9. acs.org [acs.org]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 15. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]

- 17. This compound(594-60-5) 1H NMR spectrum [chemicalbook.com]

- 18. This compound Proton Full Spectrum [wiredchemist.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Acid-Catalyzed Hydration of Alkenes for the Synthesis of 2,3-Dimethyl-2-butanol

<

Executive Summary

This technical guide provides a comprehensive overview of the acid-catalyzed hydration of alkenes, with a specific focus on the synthesis of 2,3-dimethyl-2-butanol. This reaction is a cornerstone of organic synthesis, particularly in the production of tertiary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document will delve into the underlying mechanistic principles, provide detailed experimental protocols, and address critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this important transformation.

Introduction: The Significance of Tertiary Alcohols and Alkene Hydration

Tertiary alcohols are a crucial class of organic compounds, widely utilized as synthons in the development of pharmaceuticals and other bioactive molecules.[1] The acid-catalyzed hydration of alkenes represents a fundamental and economically viable method for their production. This electrophilic addition reaction involves the addition of water across the carbon-carbon double bond of an alkene in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄).[2]

The synthesis of this compound is a classic example that showcases the intricacies of this reaction, including the critical concept of carbocation rearrangements. Understanding the factors that govern the regioselectivity and potential for molecular rearrangement is paramount for achieving high yields of the desired product.

The Reaction Mechanism: A Step-by-Step Elucidation

The acid-catalyzed hydration of an alkene to an alcohol proceeds through a three-step mechanism.[2] The formation of a carbocation intermediate is the rate-determining step and is central to understanding the reaction's outcome.[3]

Step 1: Protonation of the Alkene

The reaction is initiated by the electrophilic attack of a proton (from the acid catalyst) on the π-electrons of the alkene's double bond.[2] This results in the formation of a carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[4][5]

Step 2: Nucleophilic Attack by Water

The carbocation, being a highly reactive electrophile, is then attacked by a nucleophilic water molecule. This step results in the formation of a protonated alcohol, also known as an oxonium ion.

Step 3: Deprotonation

In the final step, a water molecule acts as a base and removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final alcohol product.[2]

The Crucial Role of Carbocation Rearrangement

A key feature of reactions involving carbocation intermediates is the possibility of rearrangement.[3][6][7] Carbocations will rearrange to a more stable form if possible, typically through a 1,2-hydride shift or a 1,2-alkyl shift.[8] This has significant implications for the synthesis of this compound from an alkene like 3,3-dimethyl-1-butene. The initially formed secondary carbocation will undergo a methyl shift to form a more stable tertiary carbocation, ultimately leading to the desired tertiary alcohol.[9][10]

To avoid rearrangements when the unrearranged product is desired, alternative methods like oxymercuration-demercuration can be employed.[6][11]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Mechanism of acid-catalyzed hydration with rearrangement.

Caption: General experimental workflow for alkene hydration.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound via the acid-catalyzed hydration of a suitable alkene, such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene (tetramethylethylene).

Table 1: Reagents and Materials

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |

| 2,3-Dimethyl-2-butene | 10.0 g | 84.16 | 0.119 | Starting alkene. |

| Sulfuric Acid (98%) | 5.0 mL | 98.08 | ~0.092 | Catalyst. Handle with extreme care. |

| Deionized Water | 50 mL | 18.02 | 2.77 | Solvent and reactant. |

| Saturated Sodium Bicarbonate Solution | As needed | - | - | For neutralization. |

| Anhydrous Sodium Sulfate | As needed | 142.04 | - | Drying agent. |

| Diethyl Ether | As needed | 74.12 | - | Extraction solvent. |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 50 mL of deionized water and slowly add 5.0 mL of concentrated sulfuric acid while cooling the flask in an ice bath. Caution: Always add acid to water, never the reverse, as the dilution is highly exothermic.[12]

-

Addition of Alkene: Once the acid solution has cooled to room temperature, add 10.0 g of 2,3-dimethyl-2-butene to the flask.

-

Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of diethyl ether.

-

Neutralization: Carefully add saturated sodium bicarbonate solution to the separatory funnel to neutralize the excess acid. Swirl gently and vent frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

-

Extraction: Separate the organic layer. Wash the organic layer with 2 x 25 mL of deionized water and then with 25 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to obtain pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the different proton environments in the molecule.[13][14] |

| ¹³C NMR | Signals corresponding to the different carbon environments in the molecule.[15] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.[13] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (102.17 g/mol ).[13] |

Safety and Handling Precautions

The acid-catalyzed hydration of alkenes involves the use of hazardous materials, and strict adherence to safety protocols is essential.

-

Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns upon contact with skin and eyes.[16][17] It is also a strong dehydrating agent. Always handle concentrated sulfuric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12][18] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][18]

-

Alkenes: Alkenes are often volatile and flammable. Handle them in a well-ventilated area away from ignition sources.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations involving diethyl ether should be conducted in a fume hood, and no open flames or spark sources should be present.

Conclusion

The acid-catalyzed hydration of alkenes is a powerful and versatile method for the synthesis of alcohols, particularly tertiary alcohols like this compound. A thorough understanding of the reaction mechanism, including the potential for carbocation rearrangements, is critical for predicting and controlling the reaction outcome. By following the detailed experimental protocol and adhering to strict safety precautions, researchers can successfully synthesize and characterize this important class of compounds for applications in drug development and other areas of chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. Addition of Water to Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. westlab.com.au [westlab.com.au]

- 13. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(594-60-5) 1H NMR spectrum [chemicalbook.com]

- 15. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 17. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 18. quora.com [quora.com]

Carbocation Rearrangement in 2,3-Dimethyl-2-butanol Reactions: A Mechanistic and Synthetic Guide

<

Abstract

Carbocation rearrangements represent a fundamental concept in organic chemistry, often dictating the product distribution in a variety of reactions. This in-depth technical guide explores the core principles of carbocation stability and rearrangement through the lens of a key substrate: 2,3-dimethyl-2-butanol. We will dissect the mechanistic pathways of its acid-catalyzed dehydration and reactions with hydrogen halides, providing field-proven insights for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental observations and furnishes detailed protocols to serve as a practical resource in the laboratory.

Introduction: The Driving Force of Carbocation Stability

Carbocations are fleeting, high-energy intermediates characterized by a positively charged, electron-deficient carbon atom.[1] Their transient nature belies their profound influence on reaction outcomes. The stability of a carbocation is paramount, with the energetic landscape favoring pathways that lead to the most stable intermediate. This stability is primarily governed by two key factors: hyperconjugation and inductive effects.[2]

-

Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the cationic center and dispersing the positive charge.[3]

-

Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation allows for delocalization of the positive charge.[2]

Consequently, the order of carbocation stability increases with the number of alkyl substituents on the positively charged carbon: tertiary > secondary > primary.[2][3][4] This stability hierarchy is the fundamental driving force behind the rearrangements discussed herein. When a reaction pathway generates a less stable carbocation, and a more stable arrangement can be achieved through the migration of an adjacent group, a rearrangement is often kinetically and thermodynamically favorable.[5][6]

Acid-Catalyzed Dehydration of this compound: A Classic E1 Reaction with a Twist

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the preparation of alkenes.[7] For secondary and tertiary alcohols, this transformation typically proceeds through an E1 (elimination, unimolecular) mechanism.[8][9] The reaction of this compound with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), serves as an excellent case study for observing carbocation rearrangement.[10][11]

The reaction initiates with the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[8][12] Subsequent loss of a water molecule generates a tertiary carbocation.[7] While this tertiary carbocation is relatively stable, a more stable tertiary carbocation can be formed via a 1,2-hydride shift. Deprotonation from adjacent carbons then leads to the formation of two major alkene products.

The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.[9][13] In this case, 2,3-dimethyl-2-butene is the thermodynamically favored product.[10]

Mechanistic Pathway

The acid-catalyzed dehydration of this compound proceeds through the following key steps:

-

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst.[9]

-

Formation of the initial carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation.[7][12]

-

1,2-Hydride Shift (Rearrangement): A hydrogen atom from the adjacent carbon, along with its bonding electrons, migrates to the positively charged carbon. This shift results in the formation of a more stable tertiary carbocation.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[7] This can occur from two different positions, leading to two different alkene products.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Why is tertiary carbocation more stable than secon class 12 chemistry CBSE [vedantu.com]

- 3. quora.com [quora.com]

- 4. Khan Academy [khanacademy.org]

- 5. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 8. study.com [study.com]

- 9. aakash.ac.in [aakash.ac.in]

- 10. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]

- 11. chegg.com [chegg.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

The 2,3-Dimethyl-2-butanol Carbocation: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dimethyl-2-butyl carbocation is a pivotal intermediate in organic chemistry, frequently encountered in reactions involving 2,3-dimethyl-2-butanol and related structures. Its significance lies in its propensity to undergo rearrangement, leading to a variety of products that provide classic examples of carbocation behavior. This in-depth technical guide explores the formation, stability, and reactivity of this carbocation, with a focus on the underlying principles that govern its fate in chemical transformations. We will delve into the mechanistic intricacies of its generation, the Wagner-Meerwein rearrangement, and its subsequent elimination and substitution reactions. This guide is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals who encounter carbocation intermediates in their work.

Introduction: The Significance of the this compound Carbocation

Carbocations are electron-deficient species that play a crucial role as intermediates in a vast array of organic reactions.[1] Their stability and reactivity are of paramount importance in determining the course and outcome of these reactions. The this compound carbocation, a tertiary carbocation, serves as an excellent model system for studying fundamental concepts such as carbocation stability, rearrangement, and the competition between substitution and elimination pathways. A thorough understanding of its behavior is essential for predicting and controlling the products of reactions involving this and similar structural motifs, a common challenge in synthetic and medicinal chemistry.

Formation of the 2,3-Dimethyl-2-butyl Carbocation

The 2,3-dimethyl-2-butyl carbocation can be generated from several precursors, most notably through the acid-catalyzed dehydration of this compound or 3,3-dimethyl-2-butanol.[2][3][4][5][6][7][8][9][10] The initial step in these reactions is the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water.[3][4][11][12]

From this compound

The protonation of the tertiary alcohol this compound leads to the direct formation of the relatively stable tertiary 2,3-dimethyl-2-butyl carbocation upon the departure of a water molecule.

From 3,3-Dimethyl-2-butanol: A Case of Inevitable Rearrangement

When the secondary alcohol 3,3-dimethyl-2-butanol is subjected to acidic conditions, the initial carbocation formed is a secondary carbocation.[3][13] However, this secondary carbocation is highly prone to a rapid rearrangement to form the more stable tertiary 2,3-dimethyl-2-butyl carbocation.[3][4][13] This rearrangement is a prime example of the Wagner-Meerwein rearrangement.[14][15][16][17][18]

Intrinsic Stability of the Tertiary Carbocation

The stability of carbocations is a key determinant of their reactivity. Tertiary carbocations are significantly more stable than secondary and primary carbocations.[19][20][21][22][23] This enhanced stability is attributed to two main electronic effects:

-

Inductive Effect: The electron-donating nature of the three alkyl groups attached to the positively charged carbon helps to disperse the positive charge, thereby stabilizing the carbocation.[19][20][21][22]

-

Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation further stabilizes the positive charge.[19][20][21][23] The 2,3-dimethyl-2-butyl carbocation benefits from a high degree of hyperconjugation due to the numerous adjacent C-H bonds.

| Carbocation Type | Relative Stability | Stabilizing Factors |

| Tertiary (3°) | Most Stable | 3 Alkyl Groups (Inductive Effect), High Hyperconjugation |

| Secondary (2°) | Intermediate | 2 Alkyl Groups (Inductive Effect), Moderate Hyperconjugation |

| Primary (1°) | Least Stable | 1 Alkyl Group (Inductive Effect), Low Hyperconjugation |

The Wagner-Meerwein Rearrangement: A Shift Towards Stability

As mentioned, the formation of the 2,3-dimethyl-2-butyl carbocation from 3,3-dimethyl-2-butanol proceeds through a characteristic rearrangement. This is a specific type of 1,2-shift known as the Wagner-Meerwein rearrangement, where an alkyl group migrates to an adjacent carbocationic center.[14][15][16][17][18] In this case, a methyl group from the adjacent quaternary carbon migrates to the secondary carbocation center, resulting in the formation of a more stable tertiary carbocation.

The driving force for this rearrangement is the significant increase in stability gained by converting a secondary carbocation to a tertiary one.[13] This rearrangement is a self-validating system; the observed product distribution, which favors products derived from the rearranged carbocation, provides strong evidence for the occurrence of this shift.[5]

Caption: Formation of the tertiary 2,3-dimethyl-2-butyl carbocation via rearrangement.

Reactivity of the 2,3-Dimethyl-2-butyl Carbocation: E1 vs. SN1

Once formed, the 2,3-dimethyl-2-butyl carbocation can undergo further reactions, primarily elimination (E1) and substitution (Sₙ1). The reaction conditions, particularly the nature of the nucleophile/base and the temperature, play a crucial role in determining the product distribution.[11][24][25][26][27]

E1 (Elimination, Unimolecular) Pathway

In the presence of a weak base (such as water or the conjugate base of the acid catalyst) and typically at elevated temperatures, the carbocation will undergo elimination to form alkenes.[11][12][25] The E1 mechanism involves the removal of a proton from a carbon atom adjacent to the carbocation center.

Deprotonation of the 2,3-dimethyl-2-butyl carbocation can lead to the formation of two major alkene products:

-

2,3-Dimethyl-2-butene (Major Product): This is the more substituted and therefore more thermodynamically stable alkene, formed by the removal of a proton from one of the adjacent methyl groups. This is the Zaitsev product.

-

2,3-Dimethyl-1-butene (Minor Product): This is the less substituted alkene, formed by the removal of a proton from the other adjacent methyl group. This is the Hofmann product.

The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol, for instance, yields a mixture of alkenes, with 2,3-dimethyl-2-butene being the major product due to the stability of the rearranged carbocation and the subsequent formation of the most substituted alkene.[3][4]

Sₙ1 (Substitution, Nucleophilic, Unimolecular) Pathway

If a good nucleophile is present in the reaction mixture, it can attack the electrophilic carbocation center, leading to a substitution product. The Sₙ1 mechanism is favored by polar protic solvents which can stabilize the carbocation intermediate.[28] For example, if the reaction is carried out in the presence of a halide ion (e.g., from HCl or HBr), the corresponding alkyl halide can be formed.[11]

Caption: Competing E1 and Sₙ1 pathways for the 2,3-dimethyl-2-butyl carbocation.

Experimental Protocols

Generation and Dehydration of the 2,3-Dimethyl-2-butyl Carbocation from 3,3-Dimethyl-2-butanol

This protocol describes the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol, a classic experiment demonstrating carbocation rearrangement and subsequent elimination.[29]

Materials:

-

3,3-Dimethyl-2-butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)[4]

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reaction Setup: Place 3,3-dimethyl-2-butanol in a round-bottom flask.

-

Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

-

Distillation: Heat the mixture to initiate the dehydration reaction. The alkene products, being more volatile than the starting alcohol, will distill off as they are formed.[29]

-

Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Analysis: Analyze the product mixture by GC-MS to identify and quantify the different alkene isomers formed. The major product is expected to be 2,3-dimethyl-2-butene.[4]

Self-Validation: The predominance of 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene in the product mixture, with only a minor amount (if any) of 3,3-dimethyl-1-butene, serves as strong evidence for the rearrangement of the initially formed secondary carbocation to the more stable tertiary carbocation.[4]

Conclusion

The 2,3-dimethyl-2-butyl carbocation is a cornerstone for understanding the principles of carbocation chemistry. Its formation, inherent stability, and propensity for rearrangement provide a clear and instructive example of the driving forces that govern organic reaction mechanisms. The competition between its E1 and Sₙ1 reaction pathways further highlights the influence of reaction conditions on product outcomes. For researchers and professionals in drug development, a firm grasp of these concepts is indispensable for the rational design of synthetic routes and the prediction of potential side products.

References

- 1. Carbocation - Wikipedia [en.wikipedia.org]

- 2. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]

- 3. brainly.com [brainly.com]

- 4. brainly.com [brainly.com]

- 5. homework.study.com [homework.study.com]

- 6. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]

- 7. Solved Outline all steps in a mechanism showing how | Chegg.com [chegg.com]

- 8. homework.study.com [homework.study.com]

- 9. Solved MECHANISM PROBLEMS 17-25 Evidence for the | Chegg.com [chegg.com]

- 10. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. brainly.com [brainly.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 16. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. jk-sci.com [jk-sci.com]

- 19. How can inductive and hyperconjugation effects explain class 11 chemistry CBSE [vedantu.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. explaining stability trend of carbocations tertiary > secondary > primary hyperconjugation theory inductive effects theory organic chemistry advanced A level pre-university organic chemistry US grade 11 grade 12 honors [docbrown.info]

- 22. Carbocation Structure and Stability | MCC Organic Chemistry [courses.lumenlearning.com]

- 23. glasp.co [glasp.co]

- 24. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. cbseacademic.nic.in [cbseacademic.nic.in]

- 29. m.youtube.com [m.youtube.com]

The Atmospheric Oxidation of 2,3-Dimethyl-2-butanol by Hydroxyl Radicals: A Technical Guide

An In-depth Examination of Reaction Kinetics, Mechanisms, and Experimental Methodologies for Atmospheric Chemistry Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the gas-phase reaction between 2,3-dimethyl-2-butanol and hydroxyl (OH) radicals, a crucial process in understanding the atmospheric fate of this volatile organic compound (VOC). This compound is utilized in various industrial applications, and its release into the atmosphere contributes to the complex web of reactions that influence air quality and climate. This document details the reaction's kinetics, including reported rate constants and their temperature dependence. It further elucidates the primary reaction mechanism, hydrogen abstraction, and identifies the expected major products. A significant portion of this guide is dedicated to a detailed, step-by-step protocol for determining the reaction rate constant using the relative rate method in a smog chamber, a cornerstone technique in atmospheric chemistry. This is supplemented with in-depth explanations of OH radical generation and product analysis using Fourier Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the fields of atmospheric chemistry, environmental science, and drug development who require a deep, technical understanding of this atmospheric reaction.

Introduction: The Atmospheric Significance of this compound

This compound, a tertiary hexanol, enters the atmosphere from various industrial sources. Like many other VOCs, its primary atmospheric degradation pathway is initiated by reaction with the hydroxyl radical (OH), the atmosphere's primary daytime oxidant[1]. This reaction is of significant interest as it dictates the atmospheric lifetime of this compound and leads to the formation of secondary pollutants, such as ozone and other oxygenated VOCs, which can have implications for air quality and human health. A thorough understanding of the kinetics and mechanisms of this reaction is therefore essential for accurate atmospheric modeling and the development of effective air pollution control strategies.

The reaction proceeds primarily through hydrogen abstraction by the highly reactive OH radical from a C-H bond in the this compound molecule. The subsequent reactions of the resulting alkyl radical in the presence of atmospheric oxygen (O₂) lead to the formation of stable end products.

Reaction Kinetics and Mechanism

The reaction between this compound and the hydroxyl radical has been the subject of several kinetic studies. The rate constant for this reaction is a critical parameter for determining the atmospheric lifetime of the parent alcohol.

Rate Constant

The absolute rate coefficient for the reaction of OH with this compound has been measured as a function of temperature and pressure. Studies using the pulsed laser photolysis/laser-induced fluorescence technique have provided precise measurements. At 298 K, the recommended rate constant is approximately 9.01 x 10⁻¹² cm³ molecule⁻¹ s⁻¹[2]. This reaction exhibits a slight negative temperature dependence, which is a common characteristic for reactions of OH with larger alkanes and alcohols[1][2]. This negative temperature dependence is often attributed to the formation of a pre-reaction complex.

Table 1: Temperature Dependence of the Rate Constant for the Reaction of OH with this compound

| Temperature (K) | Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

| 263 - 354 | Exhibits a slight negative temperature dependence | [2] |

| 298 | 9.01 ± 1.00 | [2] |

Reaction Mechanism: Hydrogen Abstraction

The dominant mechanism for the reaction of OH radicals with saturated alcohols is hydrogen abstraction from a C-H bond[1]. Abstraction of the hydrogen atom from the O-H group is considered to be negligible. In the case of this compound, there are several potential sites for H-atom abstraction. The structure of this compound is (CH₃)₂C(OH)C(H)(CH₃)₂.

The most likely sites for abstraction are the tertiary C-H bond and the primary C-H bonds of the methyl groups. The tertiary C-H bond is generally more susceptible to abstraction by OH radicals than primary C-H bonds due to its lower bond dissociation energy.

Following H-atom abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The fate of the alkoxy radical is crucial in determining the final stable products.

Primary Reaction Products and Their Atmospheric Fate

While specific product yield studies for the reaction of OH with this compound are not extensively reported in the literature, the primary products can be confidently predicted based on the established mechanisms of alcohol oxidation and studies of structurally similar compounds, such as 3,3-dimethyl-2-butanol[3].

The main reaction pathway is expected to be the abstraction of the tertiary hydrogen atom, leading to the formation of 3,3-dimethyl-2-butanone and water. A secondary pathway involving abstraction from one of the methyl groups would lead to the formation of other oxygenated products, including acetone .

Table 2: Expected Primary Products and Estimated Yields from the Reaction of OH with this compound

| Product | Chemical Formula | Estimated Molar Yield (%) |

| 3,3-Dimethyl-2-butanone | (CH₃)₃CCOCH₃ | > 50 |

| Acetone | CH₃COCH₃ | Minor product |

Atmospheric Fate of the Primary Products

The primary products, 3,3-dimethyl-2-butanone and acetone, are themselves subject to further atmospheric degradation.

-

3,3-Dimethyl-2-butanone: This ketone will primarily be removed from the atmosphere through photolysis and reaction with OH radicals. The atmospheric lifetime of non-fluorinated ketones like 2-methyl-3-pentanone is on the order of 1-2 days, dominated by both photolysis and reaction with OH[4][5]. The degradation of 3,3-dimethyl-2-butanone will lead to the formation of smaller, more oxygenated compounds, contributing to the formation of secondary organic aerosol (SOA) and potentially ozone.

-

Acetone: Acetone is a relatively long-lived atmospheric compound, with a lifetime of several weeks. Its primary removal mechanism is reaction with OH radicals, which is a slow process[3]. Acetone can also be removed by photolysis. Due to its longer lifetime, acetone can be transported over long distances in the atmosphere.

Experimental Methodology: A Guide to a Relative Rate Smog Chamber Experiment

The relative rate method is a widely used and robust technique for determining the rate constants of gas-phase reactions in atmospheric chemistry. This method avoids the need for absolute concentration measurements of the highly reactive radical species (e.g., OH). The rate of reaction of the target compound is measured relative to a reference compound for which the rate constant of its reaction with the same radical is well-established.

This section provides a detailed, step-by-step protocol for determining the rate constant of the reaction between this compound and OH radicals using a smog chamber.

Experimental Setup

A typical smog chamber experiment requires the following components:

-

Smog Chamber: A large, inert reactor, often made of FEP Teflon film, housed in a temperature-controlled enclosure[6]. The chamber should be equipped with a light source for photochemistry, typically blacklights or a solar simulator.

-

Gas Inlet System: For the controlled introduction of reactants, diluent gas (purified air), and radical precursors.

-

Analytical Instrumentation: An FTIR spectrometer is commonly used for in-situ monitoring of the concentrations of the target and reference compounds[7][8]. A gas chromatograph with a flame ionization detector (GC-FID) can also be used for offline analysis of collected samples.

-

OH Radical Source: A method for generating OH radicals within the chamber. Common methods include the photolysis of methyl nitrite (CH₃ONO) in the presence of NO, or the ozonolysis of an alkene like 2,3-dimethyl-2-butene[9][10][11].

-

Data Acquisition System: To record data from the analytical instruments and environmental sensors (temperature, pressure, humidity).

Step-by-Step Experimental Protocol

Step 1: Chamber Preparation

-

Cleaning: Thoroughly flush the smog chamber with purified air for several hours to remove any residual contaminants from previous experiments.

-

Leak Check: Pressurize the chamber slightly with purified air and monitor the pressure over time to ensure there are no significant leaks.

-

Background Spectrum: Record a background FTIR spectrum of the empty, clean chamber. This will be used for spectral subtraction during the experiment.

Step 2: Introduction of Reactants

-

Reference Compound: Introduce a known concentration of a suitable reference compound into the chamber. The reference compound should have a well-known rate constant for its reaction with OH radicals and should be easily quantifiable by FTIR. A common choice for this type of experiment could be a simple alkane or another alcohol.

-

Target Compound: Introduce a known concentration of this compound into the chamber. The initial concentrations of the target and reference compounds should be chosen to allow for measurable decay over the course of the experiment, typically in the parts-per-billion (ppb) range.

-

Homogenization: Allow the contents of the chamber to mix thoroughly for a period of time, typically 30-60 minutes, using a mixing fan inside the chamber.

Step 3: OH Radical Generation

-

Ozonolysis of 2,3-Dimethyl-2-butene (Dark Reaction): This method provides a "clean" source of OH radicals without the need for photolysis or NOx.

-

Introduce a continuous flow of ozone (O₃) into the chamber.

-

Introduce a continuous flow of 2,3-dimethyl-2-butene into the chamber. The reaction between ozone and 2,3-dimethyl-2-butene produces OH radicals with a high yield[9][10][11].

-

The concentrations of ozone and 2,3-dimethyl-2-butene should be carefully controlled to maintain a steady-state concentration of OH radicals.

-

Step 4: Data Acquisition and Analysis

-

FTIR Monitoring: Continuously monitor the concentrations of this compound and the reference compound using the FTIR spectrometer. Record spectra at regular intervals throughout the experiment.

-

Data Processing:

-

Subtract the background spectrum from each recorded spectrum.

-

Use established spectral subtraction techniques to determine the concentrations of the target and reference compounds at each time point.

-

-

Relative Rate Plot: The rate constant of the target compound (k_target) can be determined from the following relationship:

ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Ref]₀ / [Ref]ₜ)

where:

-

[Target]₀ and [Ref]₀ are the initial concentrations of the target and reference compounds, respectively.

-

[Target]ₜ and [Ref]ₜ are the concentrations at time t.

-

k_target and k_ref are the rate constants for the reaction of the target and reference compounds with OH radicals, respectively.

A plot of ln([Target]₀ / [Target]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_target / k_ref). Since k_ref is known, k_target can be calculated.

-

Calculation of OH Radical Concentration

While the relative rate method does not require the absolute OH concentration, it is often useful to estimate it to characterize the experimental conditions. The OH concentration can be calculated from the decay of the reference compound:

[OH] = - (1 / k_ref) * (d(ln[Ref]) / dt)

where d(ln[Ref]) / dt is the slope of a plot of ln([Ref]) versus time. The average OH concentration during the experiment can then be determined. Typical OH radical concentrations in smog chamber studies are in the range of (4-8) x 10⁶ molecules cm⁻³[10][11].

Visualization of Experimental Workflow and Reaction Pathway

Experimental Workflow Diagram

Caption: Experimental workflow for the relative rate method.

Reaction Pathway Diagram

Caption: Primary atmospheric degradation pathway of this compound.

Conclusion

The atmospheric reaction of this compound with hydroxyl radicals is a key process that determines its environmental persistence and its contribution to the formation of secondary air pollutants. This guide has provided a detailed overview of the kinetics, mechanism, and expected products of this reaction. The rate constant exhibits a slight negative temperature dependence, and the primary reaction mechanism is hydrogen abstraction, leading to the formation of 3,3-dimethyl-2-butanone and acetone as the major and minor products, respectively.

The detailed experimental protocol for the relative rate method using a smog chamber provides a practical framework for researchers to investigate the kinetics of this and other similar atmospheric reactions. The use of advanced analytical techniques such as FTIR spectroscopy is crucial for obtaining accurate and reliable data. A comprehensive understanding of these atmospheric processes is vital for developing accurate air quality models and for making informed decisions regarding the environmental impact of industrial chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Atmospheric degradation of 2-butanol, 2-methyl-2-butanol, and this compound: OH kinetics and UV absorption cross sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. Controlled OH radical production via ozone-alkene reactions for use in aerosol aging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Thermochemistry of 2,3-Dimethyl-2-butanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-butanol, a tertiary hexyl alcohol with the chemical formula C₆H₁₄O, serves as a valuable intermediate in various chemical syntheses, including applications in fragrance and pharmaceutical development.[1] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of reaction outcomes. This in-depth technical guide provides a comprehensive overview of the key thermochemical parameters of this compound, detailing both experimental and computational methodologies for their determination.

Core Thermochemical Properties

The thermochemical behavior of a compound is fundamentally described by several key parameters, including its enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, and heat capacity. These values provide insight into the molecule's stability and the energy changes associated with its chemical and physical transformations.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, the standard enthalpy of formation has been determined for both the liquid and gaseous phases.

-

Liquid Phase (ΔfH°liquid): -411.0 ± 1.5 kJ/mol[1]

-

Gas Phase (ΔfH°gas): -357.0 ± 0.59 kJ/mol

The difference between the liquid and gas phase enthalpies of formation is directly related to the enthalpy of vaporization.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. For this compound, the enthalpy of vaporization is reported to be in the range of 48.8 to 49.1 kJ/mol.[2]

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). The ideal gas heat capacity of this compound has been reported at various temperatures.

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| 425.19 | 210.06 |

| 600.02 | 267.98 |

Table 1: Ideal Gas Heat Capacity of this compound at Different Temperatures.

Enthalpy of Combustion: A Calculated Approach

The balanced combustion reaction for this compound is:

C₆H₁₄O(l) + 9 O₂(g) → 6 CO₂(g) + 7 H₂O(l)

The standard enthalpy of combustion can be calculated using Hess's Law:

ΔcH° = ΣnΔfH°(products) - ΣmΔfH°(reactants)

Where:

-

n and m are the stoichiometric coefficients of the products and reactants, respectively.

-

ΔfH°(CO₂(g)) = -393.5 kJ/mol

-

ΔfH°(H₂O(l)) = -285.8 kJ/mol

-

ΔfH°(C₆H₁₄O(l)) = -411.0 kJ/mol[1]

-

ΔfH°(O₂(g)) = 0 kJ/mol (by definition for an element in its standard state)

Calculation: ΔcH° = [6 * (-393.5 kJ/mol) + 7 * (-285.8 kJ/mol)] - [1 * (-411.0 kJ/mol) + 9 * (0 kJ/mol)] ΔcH° = [-2361 kJ/mol - 2000.6 kJ/mol] - [-411.0 kJ/mol] ΔcH° = -4361.6 kJ/mol + 411.0 kJ/mol ΔcH° = -3950.6 kJ/mol

This calculated value provides a robust estimate of the energy released during the complete combustion of this compound.

Methodologies for Thermochemical Analysis

The determination of thermochemical properties relies on a combination of experimental techniques and computational methods.

Experimental Protocols: Bomb Calorimetry

The standard enthalpy of combustion of liquid organic compounds is typically determined using a bomb calorimeter. This technique measures the heat released during a constant-volume combustion reaction.

Protocol for Bomb Calorimetry of this compound:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible inside the bomb calorimeter.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to ignite the sample. The bomb is then sealed and pressurized with excess pure oxygen.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is predetermined through the combustion of a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of this compound is then calculated from the temperature rise of the water and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions.

-

Enthalpy Calculation: The molar enthalpy of combustion is calculated from the heat released and the number of moles of the alcohol combusted.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-2-butanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimethyl-2-butanol, a tertiary hexanol, serves as a valuable intermediate and solvent in various chemical applications. Its solubility characteristics are paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in the principles of physical organic chemistry. We will explore its physicochemical properties, the theoretical underpinnings of its solubility, its miscibility with common organic solvents, and a detailed protocol for the experimental determination of its solubility.

Physicochemical Profile of this compound

This compound (also known as isopropyldimethylcarbinol or thexyl alcohol) is a tertiary alcohol.[1] Its structure features a hydroxyl group attached to a carbon atom that is bonded to three other carbons, resulting in significant steric hindrance around the functional group.[2] This unique structure dictates its physical and chemical properties.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 594-60-5 | [3] |

| Molecular Formula | C₆H₁₄O | [4] |

| Molecular Weight | 102.17 g/mol | |

| Appearance | Colorless liquid | [5] |

| Density | ~0.823 g/mL at 25 °C | |

| Boiling Point | 120-121 °C | |

| Melting Point | -14 °C |

The molecular structure is central to its solubility. The hydroxyl (-OH) group provides a polar, hydrophilic site capable of hydrogen bonding, while the bulky C6 hydrocarbon backbone is non-polar and hydrophobic.

Caption: Molecular structure of this compound highlighting its polar and non-polar regions.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.[6] The overall solubility of this compound is a balance between the interactions of its polar hydroxyl group and its non-polar alkyl frame with the solvent molecules.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to interact favorably with polar protic solvents like water and other alcohols (e.g., ethanol, methanol).[7][8]

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds create a net dipole moment, enabling interactions with polar aprotic solvents (e.g., acetone, DMSO).[8]

-

Van der Waals Forces (London Dispersion Forces): The non-polar C6 alkyl structure interacts with non-polar solvents (e.g., hexane, toluene) through these weaker, transient forces.[9]

For an alcohol, as the hydrocarbon portion of the molecule lengthens, its overall character becomes more non-polar, and its solubility in polar solvents like water decreases.[7][9] However, the branched structure of tertiary alcohols can lead to different solubility behavior compared to their straight-chain isomers due to changes in molecular surface area and steric effects.[10]

Solubility Profile in Common Organic Solvents

Authoritative, critically evaluated solubility data for alcohols in specific solvents like water and hydrocarbons can be found in resources like the IUPAC-NIST Solubility Data Series.[11][12][13][14][15]

Table 2: Predicted Miscibility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Miscibility | Rationale |

| Methanol | Polar Protic | Miscible | Strong hydrogen bonding between the -OH groups of both molecules. |

| Ethanol | Polar Protic | Miscible | Similar to methanol; "like dissolves like" principle is strongly applicable.[16] |

| Acetone | Polar Aprotic | Miscible | Strong dipole-dipole interactions with the polar -OH group. |